molecular formula C17H12BrF3N2OS B2539568 5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1226436-03-8

5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B2539568
CAS No.: 1226436-03-8
M. Wt: 429.26
InChI Key: JAXYCPQGACOXJC-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a methylsulfanyl group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and perform a series of reactions including bromination, thiolation, and imidazole formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while substitution of the bromine atom could result in various substituted phenyl derivatives.

Scientific Research Applications

5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied. Detailed studies involving molecular docking and biochemical assays are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenyl 4-bromobenzoate: This compound shares the bromophenyl group but differs in its overall structure and properties.

    Bis(4-bromophenyl)fumaronitrile: Another compound with a bromophenyl group, but with different functional groups and applications.

Uniqueness

5-(4-bromophenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole is unique due to the combination of its functional groups, which impart specific chemical reactivity and potential biological activity. The presence of the trifluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

5-(4-bromophenyl)-2-methylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrF3N2OS/c1-25-16-22-10-15(11-2-4-12(18)5-3-11)23(16)13-6-8-14(9-7-13)24-17(19,20)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXYCPQGACOXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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